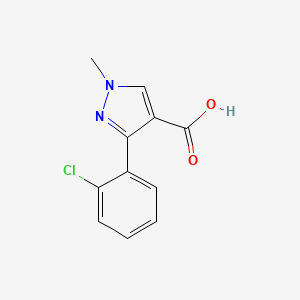

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-6-8(11(15)16)10(13-14)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQQXURIMHJZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934405-77-3 | |

| Record name | 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Process:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of N-methyl-3-aminopyrazole | React N-methyl-3-aminopyrazole with halogen (e.g., chlorine source) in aqueous medium | Formation of 4-halogen-1-methyl-1H-pyrazole-3-amine |

| 2 | Diazotization and coupling | Treat 4-halogen-1-methyl-1H-pyrazole-3-amine with sodium nitrite to form diazonium salt; couple with aryl boron reagent (chlorophenyl boronic acid) in presence of copper catalyst | Formation of 4-halogen-3-(2-chlorophenyl)-1-methyl-1H-pyrazole |

| 3 | Grignard exchange and carboxylation | React with Grignard reagent (e.g., isopropyl magnesium chloride), then bubble CO₂ gas under cooling | Carboxylation at 4-position yielding 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

Advantages:

- High selectivity avoiding isomer formation.

- Purity exceeding 99.5% achievable.

- Total yield reported up to 64% in analogous difluoromethyl compounds.

Notes:

- The halogen used in step 1 can be chlorine to introduce the 2-chlorophenyl substituent.

- Control of temperature and stoichiometry is critical to minimize by-products.

- Recrystallization is employed for purification.

Route B: Cyclization via Difluoroacetyl Intermediate (Adapted for Chlorophenyl)

This approach is based on the condensation and cyclization of alpha, beta-unsaturated ester intermediates with methyl hydrazine, followed by halogenation and hydrolysis.

Stepwise Process:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution/hydrolysis | React 2,2-difluoroacetyl halide with alpha, beta-unsaturated ester and acid-binding agent in organic solvent at low temperature; hydrolyze with alkali | Formation of alpha-difluoroacetyl intermediate carboxylic acid |

| 2 | Condensation/cyclization | Add catalyst (e.g., potassium iodide), react with methyl hydrazine aqueous solution at low temperature; carry out reduced pressure and temperature increase for cyclization | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| 3 | Recrystallization | Purify crude product by recrystallization from aqueous alcohol mixtures | Pure product with >99.5% purity and ~75% yield |

Adaptation for 2-Chlorophenyl:

- Replace difluoromethyl acetyl halide with 2-chlorophenyl acetyl halide or corresponding precursor.

- Modify cyclization conditions to accommodate the aromatic substituent.

- Halogenation step can be introduced post-cyclization if necessary.

Advantages:

- Simple operation with readily available raw materials.

- High reaction yield and purity.

- Reduction of isomers through controlled reaction conditions.

Route C: Carbointercalation and Halogenation Followed by Cyclization

A more recent patented method involves carbointercalation of difluoro-chloromethane, carbon monoxide, and methyl hydrazine under catalysis, followed by halogenation and cyclization.

Stepwise Process:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Carbointercalation | React difluoro-chloromethane, CO, and methyl hydrazine with palladium catalyst and sodium formate | Intermediate compound with pyrazole core |

| B | Halogenation | Treat intermediate with halogenating reagent | Halogenated intermediate |

| C | Cyclization | React halogenated intermediate with alkali and propiolic acid | Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

Comparative Data Table of Preparation Methods

| Parameter | Route A (Halogenation + Grignard) | Route B (Cyclization of Difluoroacetyl) | Route C (Carbointercalation + Halogenation) |

|---|---|---|---|

| Starting Materials | N-methyl-3-aminopyrazole, halogen, aryl boronic acid | 2,2-difluoroacetyl halide, unsaturated ester, methyl hydrazine | Difluoro-chloromethane, CO, methyl hydrazine |

| Key Reactions | Halogenation, diazotization, coupling, Grignard carboxylation | Substitution, condensation, cyclization | Carbointercalation, halogenation, cyclization |

| Yield | Up to 64% (for difluoromethyl analog) | ~75% | Not specified, potentially moderate to high |

| Purity | >99.5% | >99.5% | Not specified |

| Isomer Control | High, minimal isomers | Improved via catalyst and recrystallization | Controlled by catalyst and reaction conditions |

| Operational Complexity | Moderate | Moderate to high | High, requires specialized catalysts |

Research Findings and Notes

- The halogenation step is critical to introduce the 2-chlorophenyl substituent selectively on the pyrazole ring.

- Grignard reagent-mediated carboxylation is a reliable method to install the carboxylic acid group at the 4-position.

- Use of catalysts such as potassium iodide or sodium iodide enhances cyclization efficiency and purity.

- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) is effective for purification.

- Avoidance of isomer formation is a key challenge; optimized reaction conditions and purification steps are essential.

- The methodologies described for difluoromethyl analogs provide a strong foundation for adapting to 2-chlorophenyl substitution due to similar electronic and steric considerations.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its application:

Pharmacological Action: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.

Catalytic Action: As a ligand, it can stabilize transition metal complexes, facilitating catalytic reactions by providing an optimal environment for the reaction to occur.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole-4-carboxylic acid derivatives and their distinguishing features:

Structure-Activity Relationships (SAR)

- Halogen Effects: The difluoromethyl group in DFPA enhances electron-withdrawing properties, critical for binding to succinate dehydrogenase (SDH) in fungi .

- Heterocyclic vs.

- Steric and Electronic Modifications :

Physicochemical Properties

Biological Activity

3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by recent research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- CAS Number : 934405-77-3

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anti-inflammatory properties. Studies have demonstrated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | COX-2 Inhibition (IC50, µg/mL) | Selectivity Index |

|---|---|---|

| 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 0.02–0.04 | High |

| Celecoxib | 0.01 | 95.84 |

In a study conducted by Abdellatif et al., various pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. The results indicated that many compounds had potent COX-2 inhibitory effects with selectivity over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The anticancer potential of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been explored. Pyrazoles are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins.

Recent studies have shown that pyrazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| H460 | 25.5 | Apoptosis induction |

| A549 | 30.0 | Cell cycle arrest |

| HT-29 | 28.5 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies indicate that these compounds can exhibit activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

- Anti-inflammatory Study : A recent investigation highlighted its effectiveness in reducing edema in animal models, demonstrating a dose-dependent response comparable to established anti-inflammatory agents like diclofenac .

- Anticancer Research : In vitro studies showed that this compound significantly reduced cell viability in lung cancer and colorectal cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Assessment : A study reported that this compound exhibited broad-spectrum antimicrobial activity, outperforming several standard antibiotics against resistant strains .

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

The primary application of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its fungicidal activity. Research has shown that derivatives of this compound exhibit significant antifungal properties against a range of phytopathogenic fungi. For instance, studies indicate that certain derivatives demonstrate higher antifungal activity than established fungicides such as boscalid. Specifically, compounds like 9m have shown effective EC50 values against pathogens like Colletotrichum orbiculare and Rhizoctonia solani .

Table 1: Antifungal Activity of 3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

| Compound | Target Pathogen | EC50 Value (µg/mL) |

|---|---|---|

| 9m | Colletotrichum orbiculare | 5.50 |

| 9m | Rhizoctonia solani | 14.40 |

| 9m | Phytophthora infestans | 75.54 |

| 9m | Fusarium moniliforme | 79.42 |

| 9m | Botryosphaeria berengeriana | 28.29 |

This demonstrates the compound's potential as a viable alternative to traditional fungicides, especially in integrated pest management strategies.

Pharmaceutical Potential

Beyond agricultural uses, there is growing interest in the potential pharmaceutical applications of pyrazole derivatives, including anti-inflammatory and analgesic effects. Some studies suggest that modifications to the pyrazole structure can lead to enhanced biological activity, making them candidates for drug development .

Table 3: Potential Biological Activities of Pyrazole Derivatives

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation in tissues |

| Analgesic | May provide pain relief through specific pathways |

| Antimicrobial | Effective against a variety of microbial strains |

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives in real-world applications:

- Case Study 1 : A field trial evaluating the antifungal effectiveness of a specific derivative showed a significant reduction in disease incidence compared to untreated controls, affirming its practical utility in crop protection.

- Case Study 2 : Laboratory studies indicated that certain modifications to the pyrazole structure could enhance its binding affinity to target enzymes involved in fungal metabolism, suggesting avenues for further optimization.

Q & A

Q. What are the primary synthetic routes for 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how are they optimized for yield?

The compound is synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via Claisen condensation. A common method involves:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid .

Claisen Condensation : Ethyl difluoroacetate undergoes condensation with triethyl orthoformate to form intermediates, which are cyclized with methylhydrazine and hydrolyzed to the final product .

Optimization focuses on reaction temperature (80–120°C), solvent selection (acetonitrile for reflux), and stoichiometric ratios (1:1.2 hydrazine:ester). Yields typically range from 60–85% after purification via recrystallization or column chromatography.

Q. How is the compound characterized structurally and spectroscopically?

- X-ray Crystallography : Single-crystal analysis confirms the planar pyrazole ring and dihedral angles between the chlorophenyl and carboxylic acid groups (e.g., 15–25° deviations) .

- Spectral Analysis :

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Classified as Acute Tox. 3 Oral (H301). Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Storage : Store at -20°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture and strong bases .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl substituent influence reactivity in coupling reactions?

The electron-withdrawing chlorine atom enhances electrophilic substitution at the pyrazole C-5 position. DFT calculations (B3LYP/6-311+G(d,p)) show reduced electron density at C-5 (Mulliken charge: +0.12 e), favoring Suzuki-Miyaura cross-coupling with aryl boronic acids. Steric hindrance from the ortho-chloro group, however, limits reactivity with bulky substrates .

Q. What role does this compound play in the development of SDH inhibitor (SDHI) fungicides?

The pyrazole-4-carboxylic acid scaffold is a key intermediate for SDHIs, which block fungal respiration. Modifications at the N-1 (methyl group) and C-3 (chlorophenyl) positions enhance binding to the ubiquinone site of succinate dehydrogenase. For example, introducing trifluoromethyl groups at C-5 increases potency against Botrytis cinerea (EC < 1 ppm) .

Q. How can computational modeling resolve contradictions in reported spectral data?

Discrepancies in NMR chemical shifts (e.g., δ 7.8 vs. 8.1 ppm for aromatic protons) arise from solvent polarity or tautomerism. Using Gaussian09 with the IEFPCM solvent model, researchers can simulate DMSO-d-vs.-CDCl effects, revealing shifts due to hydrogen bonding with the carboxylic acid group .

Q. What strategies improve enantioselective synthesis of derivatives for biological testing?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) enable enantioselective alkylation at C-4. For example, Rh-catalyzed hydrogenation of α,β-unsaturated esters derived from the pyrazole core achieves >90% ee .

Methodological Notes

- Contradiction Analysis : Compare HPLC purity data (e.g., 95% vs. 98%) by validating column conditions (C18, 5 µm, 25 cm) and mobile phase (acetonitrile:water, 70:30) .

- Scale-up Challenges : Pilot-scale reactions (>100 g) require controlled exothermic conditions (jacketed reactors) to avoid decarboxylation at >130°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.